Cas no 76301-93-4 (6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid)

6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzopyran-4-carboxylic acid, 6-fluoro-3,4-dihydro-
- DTXSID40553202
- 6-fluorochroman-4-carboxylic acid
- 6-Fluoro-chroman-4-carboxylic acid
- BDBM50022448
- EN300-717436
- 6-FLUOROCHROMANE-4-CARBOXYLIC ACID
- 6-fluoro-2,3-dihydro-4H-benzopyran-4-carboxylic acid
- CHEMBL78020
- SAXNXTGVOFQJRX-UHFFFAOYSA-N
- KS-10462
- 6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
- AT31812
- 6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylicacid
- SCHEMBL1846438
- 76301-93-4
-
- インチ: InChI=1S/C10H9FO3/c11-6-1-2-9-8(5-6)7(10(12)13)3-4-14-9/h1-2,5,7H,3-4H2,(H,12,13)
- InChIKey: SAXNXTGVOFQJRX-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 196.05357231Da
- どういたいしつりょう: 196.05357231Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P005EO1-100mg |
2H-1-Benzopyran-4-carboxylic acid, 6-fluoro-3,4-dihydro- |
76301-93-4 | 95% | 100mg |
$602.00 | 2024-04-21 | |
1PlusChem | 1P005EO1-500mg |
2H-1-Benzopyran-4-carboxylic acid, 6-fluoro-3,4-dihydro- |
76301-93-4 | 95% | 500mg |
$1274.00 | 2024-04-21 | |
Enamine | EN300-717436-1.0g |
6-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid |
76301-93-4 | 1g |
$0.0 | 2023-06-06 | ||
Aaron | AR005EWD-500mg |
2H-1-Benzopyran-4-carboxylic acid, 6-fluoro-3,4-dihydro- |
76301-93-4 | 95% | 500mg |
$1373.00 | 2023-12-15 | |
Aaron | AR005EWD-2.5g |
2H-1-Benzopyran-4-carboxylic acid, 6-fluoro-3,4-dihydro- |
76301-93-4 | 95% | 2.5g |
$3413.00 | 2023-12-15 | |
1PlusChem | 1P005EO1-250mg |
2H-1-Benzopyran-4-carboxylic acid, 6-fluoro-3,4-dihydro- |
76301-93-4 | 95% | 250mg |
$832.00 | 2024-04-21 | |
1PlusChem | 1P005EO1-1g |
2H-1-Benzopyran-4-carboxylic acid, 6-fluoro-3,4-dihydro- |
76301-93-4 | 95% | 1g |
$1615.00 | 2024-04-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1790523-100mg |
6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid |
76301-93-4 | 98% | 100mg |
¥10995.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1790523-1g |
6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid |
76301-93-4 | 98% | 1g |
¥31341.00 | 2024-07-28 | |
Aaron | AR005EWD-1g |
2H-1-Benzopyran-4-carboxylic acid, 6-fluoro-3,4-dihydro- |
76301-93-4 | 95% | 1g |
$1752.00 | 2023-12-15 |
6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid 関連文献
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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4. Book reviews
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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8. Book reviews
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acidに関する追加情報
6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 76301-93-4, commonly referred to as 6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid, is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities and potential applications in drug development. The benzopyran framework serves as a versatile scaffold for the incorporation of various functional groups, and the presence of a fluorine atom at the 6-position further enhances its chemical and biological properties.
Recent studies have highlighted the importance of 6-fluoro substitution in modulating the pharmacokinetic and pharmacodynamic profiles of benzopyran derivatives. Fluorine, being an electronegative atom, can significantly influence the electronic environment of the molecule, thereby affecting its reactivity and bioavailability. Researchers have demonstrated that this substitution pattern can improve the compound's stability in vivo, making it a promising candidate for therapeutic applications.
The carboxylic acid group at the 4-position of the benzopyran ring plays a crucial role in determining the compound's acidity and its ability to form salts or esters. This functional group is often exploited in medicinal chemistry to enhance solubility or to facilitate drug delivery. Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound, with researchers employing both traditional and modern techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions.
From a structural standpoint, 6-fluoro-3,4-dihydro-2H-1-benzopyran exhibits a partially saturated ring system, which contributes to its flexibility and ability to adopt various conformations. This structural feature is particularly advantageous in molecular recognition processes, such as binding to protein targets. Experimental data from X-ray crystallography studies have provided insights into the three-dimensional arrangement of atoms in this compound, further aiding in rational drug design.
Recent research has focused on evaluating the biological activities of this compound. In vitro assays have revealed its potential as an anti-inflammatory agent, with studies indicating inhibition of key inflammatory pathways such as COX-2 (cyclooxygenase-2). Additionally, preliminary results from preclinical studies suggest that this compound may exhibit anti-cancer properties by inducing apoptosis in cancer cell lines.
The synthesis of 6-fluoro-substituted benzopyrans has been optimized through various strategies. One notable approach involves the use of fluorinated aromatic precursors followed by cyclization reactions under specific conditions. The integration of green chemistry principles in these synthetic routes has not only improved efficiency but also reduced environmental impact.
Furthermore, computational chemistry tools such as molecular docking and quantum mechanics have been employed to predict the binding affinities of this compound to various biological targets. These simulations have provided valuable insights into its interaction with enzymes and receptors, paving the way for future experimental validations.
In conclusion, 6-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid represents a compelling example of how structural modifications can enhance the therapeutic potential of organic compounds. With ongoing research exploring its pharmacological profile and synthetic accessibility, this compound holds promise for advancing drug discovery efforts in multiple therapeutic areas.
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